molecular formula C14H15NS3 B3821524 2-thienylmethyl ethyl(phenyl)dithiocarbamate

2-thienylmethyl ethyl(phenyl)dithiocarbamate

Cat. No. B3821524
M. Wt: 293.5 g/mol
InChI Key: XNNCPNOSBOVCIP-UHFFFAOYSA-N
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Description

“2-thienylmethyl ethyl(phenyl)dithiocarbamate” is a type of dithiocarbamate compound. Dithiocarbamates (dtcs) are organosulfur ligands which form stable complexes with metals . The two types of dithiocarbamates are mono- and dialkyl-dithiocarbamates . The two are formed depending on the nature of amines used during the synthesis of the compound .


Synthesis Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide). Bases are incorporated to conserve the amines . A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions .


Molecular Structure Analysis

The 1H NMR spectrum of the complex can be assigned to two signal regions: methyl and methylene protons in the dithiocarbamate ligand (3–4 ppm), organic groups attached to the Sn atoms of the aliphatic groups (1–2 ppm), and the phenyl group (7–8 ppm) .


Chemical Reactions Analysis

Dithiocarbamates are characterized by a broad spectrum of activity against various plant pathogens, low acute mammal toxicity, and low production costs . The dithiocarbamate moiety is highly reactive: it readily chelates most heavy metals, reacts with sulfhydryl groups of proteins, rendering itself neurotoxic, teratogenic, and cytotoxic .


Physical And Chemical Properties Analysis

Dithiocarbamates are not stable and cannot be extracted or analyzed directly . Contact with acidic plant juices degrades DTCs rapidly and they decompose into carbon disulfide (CS2) and the respective amine .

Mechanism of Action

The individual properties of the organotin (IV) and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity . Organotin (IV) components have been shown to play a crucial role in cytotoxicity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .

Safety and Hazards

The dithiocarbamate moiety is highly reactive: it readily chelates most heavy metals, reacts with sulfhydryl groups of proteins, rendering itself neurotoxic, teratogenic, and cytotoxic .

Future Directions

Organotin (IV) dithiocarbamate compounds have also been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure . Continuing the investigation of the cytotoxicity of organotin (IV) dithiocarbamates, this mini-review delves into the appropriate method for synthesis and discusses the elemental and spectroscopic analyses and potential cytotoxic effects of these compounds from articles published since 2010 .

properties

IUPAC Name

thiophen-2-ylmethyl N-ethyl-N-phenylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS3/c1-2-15(12-7-4-3-5-8-12)14(16)18-11-13-9-6-10-17-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNCPNOSBOVCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)SCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

thiophen-2-ylmethyl N-ethyl-N-phenylcarbamodithioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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